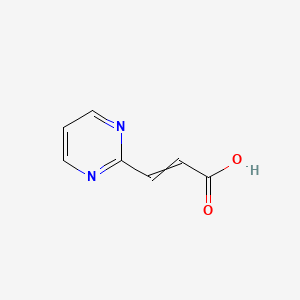
Diethyl (2,3-difluorobenzyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2,3-difluorobenzyl)phosphonate is an organophosphorus compound with the molecular formula C11H15F2O3P. It is a derivative of phosphonic acid and contains a benzyl group substituted with two fluorine atoms at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2,3-difluorobenzyl)phosphonate typically involves the reaction of diethyl phosphite with 2,3-difluorobenzyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the phosphonate ester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2,3-difluorobenzyl)phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The benzyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The phosphonate group can be oxidized to form phosphonic acids or reduced to phosphines under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in various substituted benzyl phosphonates.
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Scientific Research Applications
Diethyl (2,3-difluorobenzyl)phosphonate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting enzymes and receptors.
Biological Studies: Employed in studies involving enzyme inhibition and protein modification.
Industrial Applications: Potential use in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl (2,3-difluorobenzyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding or covalent modification of the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (2,4-difluorobenzyl)phosphonate
- Diethyl (3,4-difluorobenzyl)phosphonate
- Diethyl (2,5-difluorobenzyl)phosphonate
Uniqueness
Diethyl (2,3-difluorobenzyl)phosphonate is unique due to the specific positioning of the fluorine atoms on the benzyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other difluorobenzyl phosphonates .
Properties
Molecular Formula |
C11H15F2O3P |
|---|---|
Molecular Weight |
264.20 g/mol |
IUPAC Name |
1-(diethoxyphosphorylmethyl)-2,3-difluorobenzene |
InChI |
InChI=1S/C11H15F2O3P/c1-3-15-17(14,16-4-2)8-9-6-5-7-10(12)11(9)13/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
SKLZOWDISXPVJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=C(C(=CC=C1)F)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


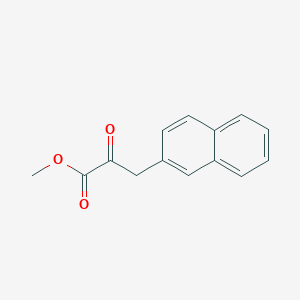

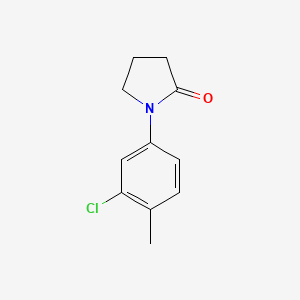
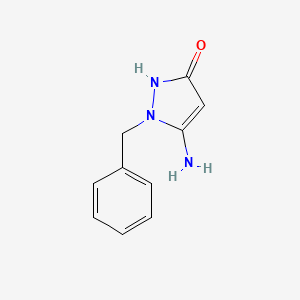

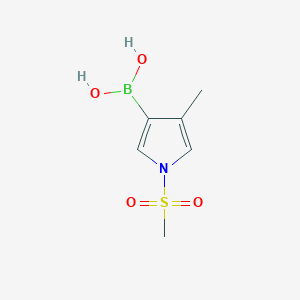
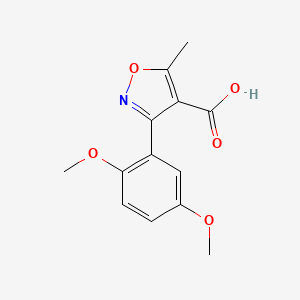
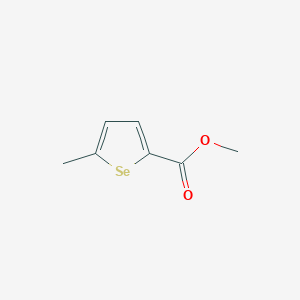
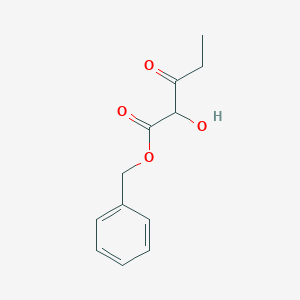


![2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13690735.png)
